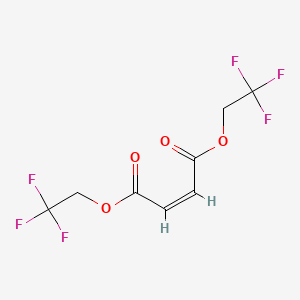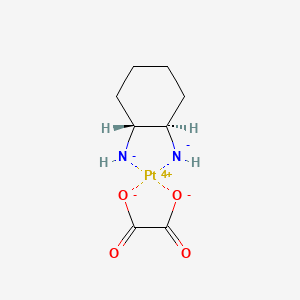
Oxaliplatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxaliplatin is a platinum-based chemotherapy drug used primarily to treat colorectal cancer. It belongs to the platinum-based antineoplastic class of medications and is known for its ability to interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation . This compound is often administered in combination with other chemotherapy agents, such as fluorouracil and leucovorin, to enhance its therapeutic efficacy .
Wissenschaftliche Forschungsanwendungen
Oxaliplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and its ability to form stable complexes with various ligands. Researchers investigate its reactivity and the mechanisms underlying its interactions with different chemical species .
Biology
In biological research, this compound is used to study the mechanisms of DNA damage and repair. It serves as a model compound for understanding how platinum-based drugs interact with cellular components and induce cytotoxic effects .
Medicine
This compound is extensively used in medical research to develop new cancer therapies and improve existing treatment regimens. Clinical trials and studies focus on optimizing its dosage, minimizing side effects, and exploring its efficacy in combination with other drugs .
Industry
In the pharmaceutical industry, this compound is a critical component of chemotherapy regimens for colorectal cancer. Its production, formulation, and quality control are subjects of ongoing research to ensure its safety and effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxaliplatin is synthesized through a multi-step process involving the reaction of platinum compounds with various ligands. One common synthetic route involves the reaction of potassium tetrachloroplatinate with cyclohexane-1,2-diamine to form a platinum-diamine complex. This complex is then reacted with oxalic acid to produce this compound . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The industrial production of this compound also involves rigorous quality control measures to monitor the consistency and efficacy of the drug .
Analyse Chemischer Reaktionen
Types of Reactions
Oxaliplatin undergoes various chemical reactions, including ligand substitution, hydrolysis, and complexation. These reactions are crucial for its activation and interaction with biological targets.
Common Reagents and Conditions
Ligand Substitution: Involves the replacement of labile ligands in this compound with other ligands, such as chloride or water molecules.
Complexation: This compound forms complexes with various biomolecules, including DNA and proteins, through covalent bonding.
Major Products Formed
The major products formed from these reactions include platinum-DNA adducts, which are responsible for the drug’s cytotoxic effects on cancer cells .
Wirkmechanismus
Oxaliplatin exerts its effects by forming covalent bonds with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with the DNA replication process, preventing cancer cells from dividing and proliferating . The primary molecular targets of this compound are the guanine and adenine bases in DNA, where it forms intrastrand and interstrand crosslinks . These crosslinks disrupt the DNA structure and trigger cellular responses, including apoptosis (programmed cell death) .
Vergleich Mit ähnlichen Verbindungen
Oxaliplatin is often compared with other platinum-based chemotherapy drugs, such as cisplatin and carboplatin. While all three drugs share a similar mechanism of action, they differ in their chemical structures, reactivity, and side effect profiles .
Similar Compounds
Cisplatin: Known for its efficacy in treating various cancers, including testicular, ovarian, and bladder cancers.
Uniqueness of this compound
This compound is unique in its ability to form more stable and less easily repaired DNA adducts compared to cisplatin and carboplatin. This results in a higher efficacy in treating colorectal cancer and a different spectrum of side effects, including peripheral neuropathy .
Eigenschaften
CAS-Nummer |
63121-00-6 |
|---|---|
Molekularformel |
C8H14N2O4Pt+2 |
Molekulargewicht |
397.29 g/mol |
IUPAC-Name |
(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1 |
InChI-Schlüssel |
PCRKGXHIGVOZKB-BNTLRKBRSA-L |
SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Kanonische SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Synonyme |
Oxalato(trans-(-)-1,2-cyclohexanediamine)platinum(II); Oxaliplatin; 61825-94-3 (Sp-4-2); Act 078; Nsc 271670; Oxalato(1,2-diaminocyclohexane)platinum(ii); Platinum (ii), (cyclohexane-1,2-diammine)oxalato-; Platinum, (1,2-cyclohexanediamine-kappan,kappan/')( |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


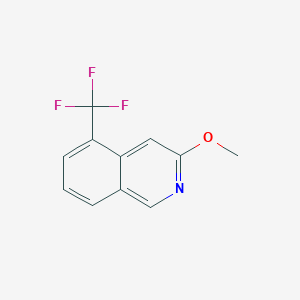


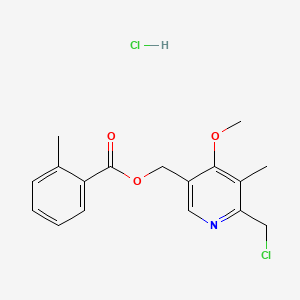
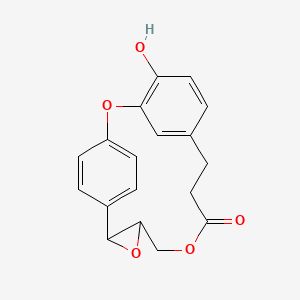
![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)
![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)
